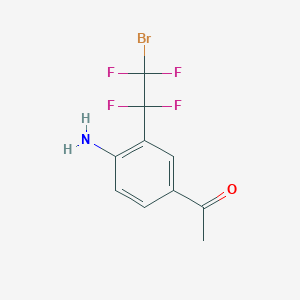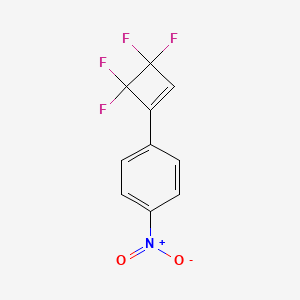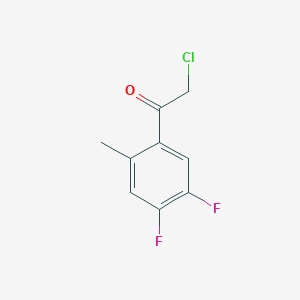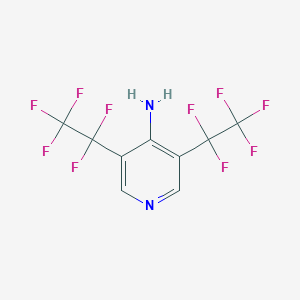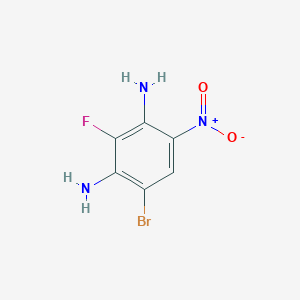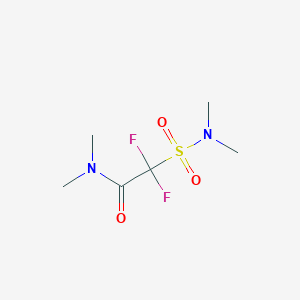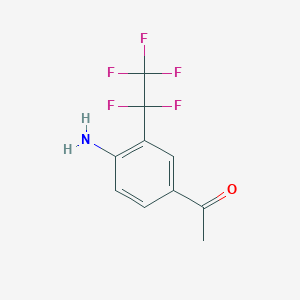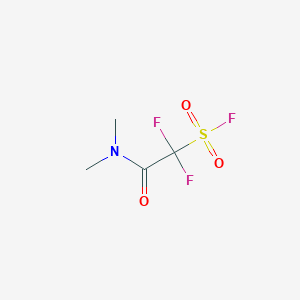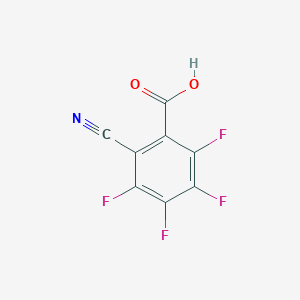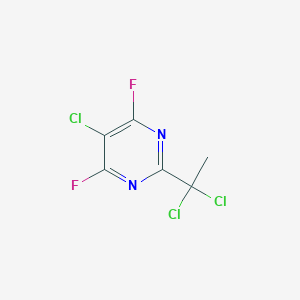
5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine: is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trifluoropyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions, altering the oxidation state of the chlorine or fluorine atoms.
Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Addition: Electrophiles like bromine (Br2) or nucleophiles like hydroxide ions (OH-) in aqueous or organic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted pyrimidines.
Oxidation Products: Oxidized derivatives with altered functional groups.
Addition Products: Compounds with added electrophiles or nucleophiles to the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the interactions of halogenated pyrimidines with enzymes and nucleic acids, providing insights into their biochemical behavior.
Industry: In the agrochemical industry, the compound can be used as a precursor for herbicides and pesticides, exploiting its ability to disrupt biological processes in target organisms.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine involves its interaction with biological macromolecules. The halogen atoms can form strong bonds with nucleophilic sites in proteins and nucleic acids, potentially inhibiting their function. The compound may also interfere with enzymatic pathways by acting as a competitive inhibitor or by forming covalent bonds with active site residues.
Comparison with Similar Compounds
2,4,6-Trifluoropyrimidine: Lacks the chlorine atoms but shares the fluorinated pyrimidine core.
5-Chloro-2,4-difluoropyrimidine: Similar structure but without the 1,1-dichloroethyl group.
5-Bromo-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine:
Uniqueness: The presence of both chlorine and fluorine atoms in 5-Chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine makes it unique in terms of its chemical reactivity and potential applications. The combination of these halogens can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-chloro-2-(1,1-dichloroethyl)-4,6-difluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3F2N2/c1-6(8,9)5-12-3(10)2(7)4(11)13-5/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKMNYRPYUXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=C(C(=N1)F)Cl)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
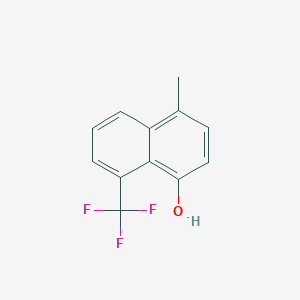
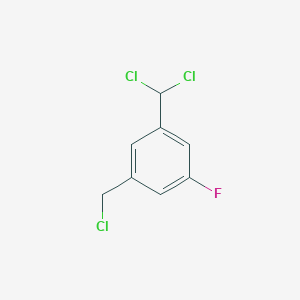
![N-[1,1-Bis(trifluoromethyl)-2,2,2-trifluoroethyl]-3-methyl-4-nitroaniline](/img/structure/B6310795.png)
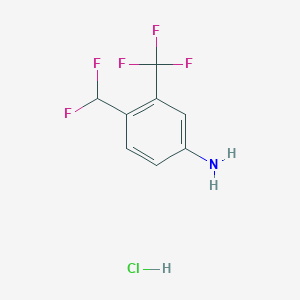
![2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile](/img/structure/B6310815.png)
